Methyl 3-(octylamino)butanoate
Description
Methyl 3-(octylamino)butanoate is a secondary amine-containing ester with the molecular formula C₁₃H₂₇NO₂ and a molecular weight of 241.36 g/mol (inferred from structural analogs). Its structure consists of a butanoate ester backbone substituted at the third carbon with an octylamino group (-NH-C₈H₁₇).
Properties
IUPAC Name |
methyl 3-(octylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPZGMOEWHPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(octylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The most common method involves the reaction of an acid chloride with an alcohol. In this case, the acid chloride derived from butanoic acid reacts with octylamine to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, acid chloride and octylamine, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(octylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and octylamine.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: Methyl 3-(octylamino)butanol.
Substitution: Depending on the substituent, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Methyl 3-(octylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and amine substitution reactions.
Mechanism of Action
The mechanism of action of methyl 3-(octylamino)butanoate involves its reactivity as an ester and an amine. The ester group can undergo hydrolysis to release butanoic acid and octylamine, which can further participate in various biochemical pathways. The octylamino group can interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The octylamino group in this compound confers higher lipophilicity compared to analogs like the benzylamino (aromatic) or Boc-protected derivatives. This property may enhance membrane permeability in biological systems or improve compatibility with non-polar solvents . The methylthio substituent in Methyl 3-(methylthio)butanoate introduces sulfur, increasing polarity and reactivity, which aligns with its use as a flavoring compound .
Synthetic Utility: The Boc-protected analog (CAS 106539-14-4) is critical in peptide synthesis, where the tert-butoxycarbonyl group acts as a temporary protecting group for amines .
Applications and Safety: Methyl 3-(methylthio)butanoate is approved for food use by JECFA, highlighting its safety profile in contrast to research-only compounds like the benzylamino derivative .
Biological Activity
Overview
Methyl 3-(octylamino)butanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by its ester structure, where the butanoic acid moiety is esterified with a methyl group, and an octylamino group is attached, which may influence its interaction with biological systems.
- Molecular Formula : C13H27NO2
- Molecular Weight : 227.37 g/mol
- Structure : The compound features a butanoate backbone with an octylamino substituent, which may enhance lipophilicity and membrane permeability.
The biological activity of this compound can be attributed to its interactions with various biomolecules, including enzymes and receptors. The ester group can undergo hydrolysis, releasing butanoic acid and methanol, which may participate in metabolic pathways. The octylamino group likely interacts with lipid membranes, influencing their properties and potentially modulating cellular signaling pathways.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies suggest that the octyl chain enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.
2. Cytotoxic Effects
Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Studies
-
Antimicrobial Activity :
- In vitro tests demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.
-
Cytotoxicity :
- A study involving human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
Data Tables
| Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial against E. coli | 50-100 | Inhibition of growth |
| Cytotoxicity (HeLa cells) | 30 | 50% reduction in viability |
| Cytotoxicity (MCF-7 cells) | 30 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-(octylamino)butanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl 3-aminobutanoate with octyl bromide in the presence of a base (e.g., NaHCO₃) under reflux in dichloromethane (DCM) . Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) achieves >90% purity . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like N,N-dioctyl derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Identify characteristic signals: δ ~3.6 ppm (ester -OCH₃), δ ~2.8–3.2 ppm (-NH-CH₂-), and δ ~1.2–1.6 ppm (octyl chain -CH₂-) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 258.217 (C₁₃H₂₇NO₂) .
- IR Spectroscopy : Detect ester carbonyl (C=O) at ~1740 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹ .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Approach : Test polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane, DCM). The compound shows moderate solubility in chloroform and ethyl acetate but poor solubility in water due to its hydrophobic octyl chain . Stability assays (e.g., TGA/DSC) reveal decomposition above 200°C, suggesting storage at 4°C under inert atmosphere .
Advanced Research Questions
Q. How do steric and electronic effects of the octylamino group influence reactivity in catalytic applications?
- Mechanistic Analysis : The long alkyl chain introduces steric hindrance, reducing nucleophilicity at the amine group. Computational studies (DFT) show electron-donating effects from the octyl group stabilize intermediates in Michael addition reactions . Experimental validation via kinetic profiling (e.g., UV-Vis monitoring) under varying temperatures (25–60°C) quantifies activation energy differences .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Process Optimization :
- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
- Implement continuous-flow reactors for precise control of residence time and temperature, reducing dimerization byproducts .
- Monitor reaction progress via inline FTIR to detect early-stage impurities .
Q. How does this compound behave under hydrolytic conditions, and what derivatives form?
- Degradation Studies : Hydrolysis in acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions yields 3-(octylamino)butanoic acid (via ester cleavage) or methyl 3-oxobutanoate (via deamination). LC-MS tracks degradation pathways, revealing pseudo-first-order kinetics at 37°C .
Q. What role does this compound play in surfactant or self-assembly systems?
- Application Focus : The amphiphilic structure forms micelles in aqueous solutions (critical micelle concentration ~0.1–0.5 mM). Dynamic light scattering (DLS) and TEM characterize micelle size (10–50 nm). Adjusting pH or salt concentration modulates aggregation behavior .
Data Contradictions & Resolution
- Synthetic Yield Variability : reports 80–94% yields for analogous esters, while notes lower yields (~60%) for brominated derivatives. Resolution: Optimize protecting groups (e.g., tert-butoxycarbonyl, Boc) for amine stability during synthesis .
- Analytical Discrepancies : Conflicting NMR shifts in (δ 3.6 ppm for -OCH₃) vs. (δ 3.7 ppm). Resolution: Calibrate spectrometers with internal standards (e.g., TMS) and validate solvents (CDCl₃ vs. DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
